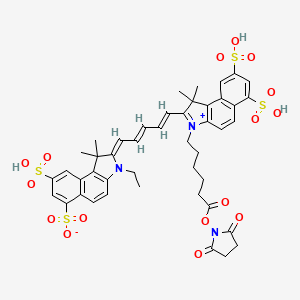

Cy5.5-SE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Cy5.5-SE” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonate, indole, and penta-2,4-dienylidene moieties, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of sulfonate groups, and the attachment of the penta-2,4-dienylidene side chain. Typical reaction conditions may include:

Formation of the Indole Core: This step may involve cyclization reactions using precursors such as aniline derivatives and carbonyl compounds.

Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of Side Chains: Coupling reactions, such as Suzuki or Heck coupling, to introduce the penta-2,4-dienylidene side chain.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for scalability.

Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: Reactions with oxidizing agents to introduce or modify functional groups.

Reduction: Reactions with reducing agents to remove oxygen or add hydrogen atoms.

Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Key Properties

| Property | Value |

|---|---|

| Excitation Wavelength | ~675 nm |

| Emission Wavelength | ~694 nm |

| Extinction Coefficient | 190,000 M⁻¹cm⁻¹ |

| Quantum Yield | 0.28 |

| Reactive Group | NHS ester |

Molecular Imaging

Cy5.5-SE is extensively used in molecular imaging to visualize biological processes in real-time. Its far-red fluorescence allows for deeper tissue penetration and reduced interference from biological autofluorescence.

Case Study: Tumor Imaging

A study demonstrated the efficacy of Cy5.5-labeled Affibody molecules for targeting epidermal growth factor receptors (EGFR) in tumors. In vivo imaging showed rapid tumor uptake and high contrast against normal tissues as early as 30 minutes post-injection, indicating its potential for cancer diagnostics .

Flow Cytometry

This compound is employed in flow cytometry for multi-parameter analysis of cells. Its spectral properties enable the simultaneous detection of multiple fluorescent markers.

Application Example

Recent advancements in flow cytometry have incorporated this compound to enhance immunofluorescent capacity, allowing researchers to analyze complex cellular populations with greater accuracy .

Bioconjugation

The ability of this compound to react with amine groups makes it an excellent candidate for bioconjugation applications, including the labeling of antibodies and peptides.

Synthesis Example

In one study, Cy5-peptide conjugates were synthesized using this compound to investigate cellular uptake mechanisms. The study provided insights into how different fluorescent dyes affect cellular internalization rates .

Targeted Drug Delivery

This compound has been utilized in developing targeted drug delivery systems where it serves as a fluorescent marker for tracking therapeutic agents within biological systems.

Research Findings

A series of Cy5.5 analogs were synthesized and tested for their stability and photostability under various conditions, revealing that modifications could enhance their performance as targeted molecular imaging agents .

Theranostics

The integration of therapy and diagnostics (theranostics) is another promising application area for this compound, particularly when combined with superparamagnetic nanoparticles for enhanced imaging and treatment capabilities.

Innovative Approach

Research involving magnetoresponsive fluorescent core-shell nanoclusters incorporated Cy5.5 into silica-coated nanoparticles, demonstrating potential for combined bioimaging and hyperthermia treatment .

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with DNA/RNA: Modulating gene expression or protein synthesis.

Cellular Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole Derivatives: Compounds with similar indole cores but different substituents.

Sulfonate Compounds: Molecules with sulfonate groups that may have similar solubility or reactivity.

Penta-2,4-dienylidene Compounds: Molecules with similar side chains that may exhibit comparable chemical behavior.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical properties and biological activities. Its specific structure may offer advantages in terms of reactivity, stability, or selectivity compared to similar compounds.

Propriétés

Formule moléculaire |

C45H47N3O16S4 |

|---|---|

Poids moléculaire |

1014.1 g/mol |

Nom IUPAC |

(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63) |

Clé InChI |

DOMDXTIMIZCSNC-UHFFFAOYSA-N |

SMILES isomérique |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |

SMILES canonique |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.